molecular formula C16H12Cl2N4O2S B11996331 5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11996331
M. Wt: 395.3 g/mol
InChI Key: KPFUEDGYGAEQIJ-UFWORHAWSA-N
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Description

The compound 5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione features a 1,2,4-triazole-3-thione core substituted at position 5 with a 2,4-dichlorophenyl group and at position 4 with a Schiff base derived from 4-hydroxy-3-methoxybenzaldehyde. The thione moiety at position 3 enhances biological activity by stabilizing the triazole ring and enabling interactions with biological targets through hydrogen bonding and hydrophobic effects .

Key structural attributes influencing its bioactivity include:

  • Schiff base substituent: The 4-hydroxy-3-methoxyphenyl group may contribute to antioxidant activity via radical scavenging, while the imine linkage facilitates π-π stacking and metal coordination (e.g., in enzyme inhibition) .

Properties

Molecular Formula

C16H12Cl2N4O2S

Molecular Weight

395.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4O2S/c1-24-14-6-9(2-5-13(14)23)8-19-22-15(20-21-16(22)25)11-4-3-10(17)7-12(11)18/h2-8,23H,1H3,(H,21,25)/b19-8+

InChI Key

KPFUEDGYGAEQIJ-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the triazole ring. This intermediate is then reacted with 2-methoxyphenol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activities. The dichlorophenyl group can interact with hydrophobic pockets in proteins, altering their function. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Electron-Withdrawing Groups (EWGs) : The target compound’s 2,4-dichlorophenyl group enhances anti-inflammatory activity compared to methoxy-substituted analogs (e.g., A , C ) due to increased lipophilicity and enzyme-binding affinity .
  • Schiff Base Variations: B’s diiodophenol group improves anticancer activity via heavy atom effects (radical generation) and Cu(II) coordination . The target’s 4-hydroxy-3-methoxyphenyl group may offer superior radical scavenging compared to non-phenolic analogs (e.g., C) .
  • Hybrid Heterocycles : Compound D ’s triazolo-thiadiazole hybrid structure demonstrates enhanced anti-tubercular activity, suggesting that combining heterocycles can amplify target-specific effects .

Metabolic Stability

Triazole-thiones with bulky substituents (e.g., dichlorophenyl) exhibit metabolic inertness. For example, 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione resists desulfurization and S-oxidation, with only minor dealkylation observed . The target compound’s dichlorophenyl and methoxyphenyl groups likely confer similar stability, reducing first-pass metabolism and improving bioavailability.

Thione-Thiol Tautomerism

The thione form predominates in triazole-3-thiones due to resonance stabilization, as seen in crystallographic studies . This tautomer enhances hydrogen-bonding capacity and metal-chelation ability compared to thiol forms, which may explain the target compound’s potent enzyme-inhibition profiles .

Biological Activity

The compound 5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and other pharmacological potentials.

Chemical Structure

The compound's structure can be represented as follows:

C16H14Cl2N4O2S\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

This structure features a triazole ring , which is often associated with significant biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that compounds containing triazole moieties exhibit promising anticancer properties . The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against several human cancer cell lines, including:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.3
A54910.8

These results suggest that the compound may inhibit cancer cell proliferation effectively.

Antibacterial Activity

The antibacterial potential of the compound has also been investigated. It was tested against various Gram-positive and Gram-negative bacteria.

  • Results : The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus , indicating its potential use as an antibacterial agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of DNA Synthesis : The triazole ring may interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or substituents can enhance or diminish activity. For instance:

  • Substituents like dichlorophenyl enhance lipophilicity and cellular uptake.
  • Hydroxy and methoxy groups contribute to increased hydrogen bonding interactions, potentially enhancing anticancer activity.

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